cis-3-Hexenyl tiglate

Description

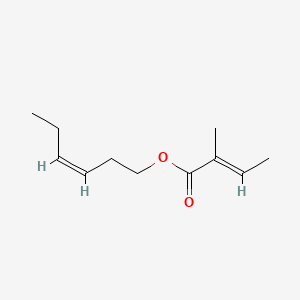

Structure

3D Structure

Properties

IUPAC Name |

hex-3-enyl 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5-7H,4,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWQKXUWZWKUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047563 | |

| Record name | Hex-3-en-1-yl 2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale to faint yellow liquid; fresh green, floral aroma | |

| Record name | cis-Hexenyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, soluble (in ethanol) | |

| Record name | cis-Hexenyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.915-0.921 | |

| Record name | cis-Hexenyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67883-79-8, 84060-80-0 | |

| Record name | 2-Butenoic acid, 2-methyl-, (3Z)-3-hexen-1-yl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-hexenyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z,Z)-3-hexenyl 2-methyl-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Occurrence of cis-3-Hexenyl Tiglate in Lonicera japonica

Executive Summary:

This technical guide provides an in-depth examination of cis-3-Hexenyl tiglate, a significant volatile organic compound (VOC) contributing to the characteristic floral-green aroma of Japanese Honeysuckle (Lonicera japonica). For researchers, chemists, and professionals in drug development and fragrance science, understanding the natural context of this ester is paramount. This document delineates the biosynthetic origins of this compound, presents validated protocols for its extraction and analysis, and explores the key factors influencing its concentration in the plant. By synthesizing field-proven methodologies with core biochemical principles, this guide serves as an authoritative resource for the scientific investigation of this valuable natural product.

Section 1: Introduction to this compound and Lonicera japonica

Lonicera japonica Thunb., commonly known as Japanese Honeysuckle, is a plant of significant medicinal and aromatic importance.[1] Its flowers produce a complex bouquet of volatile compounds, which are integral to its ecological interactions and its value in traditional medicine and perfumery.[1][2][3] Among these volatiles, this compound (CAS 67883-79-8) is a key ester that imparts a unique and highly valued aroma profile.

1.1 Chemical and Olfactive Profile of this compound

This compound, with the molecular formula C₁₁H₁₈O₂, is the ester of cis-3-hexenol and tiglic acid.[4][5] Its aroma is complex, characterized by a powerful fresh, green note reminiscent of cut grass, which is derived from the cis-3-hexenol moiety.[6][7] This is layered with warm, earthy, and slightly fruity-herbaceous undertones from the tiglate portion, creating a scent profile that is much richer than simpler esters like cis-3-hexenyl acetate.[6] This compound is crucial for lending a natural, botanical warmth to floral and green fragrance compositions.[6][7][8]

1.2 Significance in Lonicera japonica

In the essential oil of Lonicera japonica flowers, this compound is a consistently identified constituent.[4][9][][11] Its presence is a key differentiator in the scent profile of honeysuckle. Quantitative analyses have reported its relative abundance to range from approximately 2.6% to 6.9% of the total essential oil, depending on the specific chemotype, geographical origin, and analytical methodology employed.[1][4][9] Its biosynthesis and emission are tightly regulated processes, reflecting the plant's developmental stage and response to environmental cues.

Section 2: The Biosynthetic Pathway of this compound

The formation of this compound is a sophisticated enzymatic process that combines two distinct metabolic pathways: the lipoxygenase (LOX) pathway, which produces the alcohol moiety, and a separate pathway that generates the acyl donor. The final step is a condensation reaction catalyzed by a specific class of enzymes.

2.1 Precursor Formation: cis-3-Hexenol and Tigloyl-CoA

-

cis-3-Hexenol Synthesis (LOX Pathway): The C6 alcohol, cis-3-hexenol, is a classic "green leaf volatile" (GLV). Its biosynthesis begins with the polyunsaturated fatty acid, linolenic acid. Upon tissue damage or in response to specific developmental signals, the enzyme lipoxygenase (LOX) introduces molecular oxygen to form 13-hydroperoxylinolenic acid. This unstable intermediate is then rapidly cleaved by hydroperoxide lyase (HPL) to produce the C6 aldehyde, (Z)-3-hexenal .[12] Finally, this aldehyde is reduced by alcohol dehydrogenase (ADH) to yield cis-3-hexenol , the alcohol precursor.[12]

-

Tiglic Acid Activation: Tiglic acid, an unsaturated monocarboxylic acid, serves as the acyl precursor.[4] For the esterification reaction to be thermodynamically favorable, tiglic acid must first be activated. This typically occurs through its conversion to a high-energy thioester, most commonly tigloyl-coenzyme A (tigloyl-CoA) , a reaction requiring ATP.

2.2 Final Esterification by Alcohol Acyltransferases (AAT)

The definitive step in the biosynthesis is the esterification of cis-3-hexenol with the activated tiglic acid. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[4] These enzymes facilitate the transfer of the tigloyl group from tigloyl-CoA to the hydroxyl group of cis-3-hexenol, releasing coenzyme A and forming this compound.[4]

Section 3: Methodologies for Extraction and Isolation

The choice of extraction method is critical as it directly influences the quantitative and qualitative profile of the isolated volatile compounds. The goal is to obtain a representative sample of the compounds present in the plant tissue while minimizing degradation and artifact formation.

Protocol 3.1: Hydrodistillation for Essential Oil Extraction

Hydrodistillation is a robust, traditional method for obtaining essential oils and is well-suited for stable, less polar compounds like esters. The causality behind this technique lies in the principle of co-distillation: the combined vapor pressure of the immiscible water and oil mixture is higher than either component alone, allowing the volatiles to distill at a temperature below the boiling point of water, thus preventing the degradation of many thermolabile compounds.

Step-by-Step Methodology:

-

Plant Material Preparation: Collect fresh, fully opened Lonicera japonica flowers (approx. 500 g).[13] Avoid wilting or drying, as this can alter the volatile profile.

-

Apparatus Setup: Assemble a Clevenger-type apparatus. Place the fresh flowers into the distillation flask and add a sufficient volume of distilled water to fully immerse the material.

-

Distillation: Gently heat the flask. The steam and volatilized oils will rise, condense in the condenser, and collect in the graduated collection tube.

-

Extraction Duration: Continue the hydrodistillation for a period of 3-4 hours to ensure exhaustive extraction of the target volatiles.[13]

-

Oil Separation and Drying: After distillation, carefully separate the upper essential oil layer from the aqueous phase (hydrosol). Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the final essential oil in a sealed, amber glass vial at 4°C to prevent degradation from light and heat.[9]

Protocol 3.2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a non-destructive, solvent-free technique ideal for analyzing the volatile profile as it is naturally emitted by the living flower (in vivo). This method avoids the potential for artifacts caused by the high temperatures of distillation. The principle relies on the partitioning of analytes from the sample's headspace onto a polymer-coated fused silica fiber.

Step-by-Step Methodology:

-

Sample Preparation: Place a small number of fresh, intact Lonicera japonica flowers into a headspace vial (e.g., 20 mL).

-

Fiber Selection: Choose an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatiles.

-

Adsorption: Seal the vial and expose the SPME fiber to the headspace above the flowers for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., ambient or slightly elevated, 30-40°C).

-

Desorption: Immediately after adsorption, retract the fiber and insert it into the heated injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed directly onto the analytical column.

Table 1: Comparison of Key Extraction Methodologies

| Method | Principle | Advantages | Disadvantages | Best For |

| Hydrodistillation | Co-distillation with steam | High yield of essential oil; well-established; good for less polar compounds. | Potential for thermal degradation/hydrolysis; loss of highly water-soluble compounds. | Bulk essential oil production; analysis of stable major constituents. |

| HS-SPME | Adsorption from vapor phase | Solvent-free; non-destructive; high sensitivity; profiles true emitted volatiles. | Competitive adsorption can skew ratios; requires careful method validation. | In vivo scent profiling; ecological studies; detecting trace volatiles. |

| Solvent Extraction | Solubilization in an organic solvent | Effective for a wide range of polarities; can be performed at low temperatures. | Co-extraction of non-volatile matrix; solvent artifacts; requires solvent removal step. | Isolating both volatile and semi-volatile compounds; creating absolutes. |

| SDE | Simultaneous Distillation & Extraction | Combines distillation and solvent extraction for efficient, one-step recovery. | Complex setup; shares disadvantages of both distillation and solvent use. | Comprehensive profiling where both volatile and semi-volatile fractions are needed.[14] |

Section 4: Analytical Framework for Identification and Quantification

Accurate identification and quantification require a robust analytical workflow, with Gas Chromatography-Mass Spectrometry (GC-MS) serving as the cornerstone technology.

Protocol 4.1: GC-MS Analysis of Lonicera japonica Volatiles

GC-MS provides both qualitative (mass spectrum) and quantitative (peak area) data. The chromatographic separation is based on the differential partitioning of analytes between a stationary phase (the column coating) and a mobile phase (an inert gas). The choice of a mid-to-high polarity column (e.g., a "WAX" or "5-ms" type) is causal to achieving good separation of the diverse chemical classes found in floral oils, including esters, alcohols, and terpenes.

Step-by-Step Methodology:

-

Sample Preparation: Dilute the obtained essential oil (from Protocol 3.1) in a suitable solvent like hexane or dichloromethane (e.g., 1:100 v/v).[9] If using SPME (Protocol 3.2), this step is bypassed as desorption is direct.

-

GC Injection: Inject 1-2 µL of the diluted sample (or perform thermal desorption of the SPME fiber) into the GC injection port, typically set at 250-280°C.[9]

-

Chromatographic Separation:

-

Column: Use a fused silica capillary column, e.g., SLB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 45-60°C) for a few minutes, then ramps at a controlled rate (e.g., 3-5°C/min) to a final temperature of 250-280°C, followed by a hold period. This gradient ensures separation of both highly volatile and semi-volatile compounds.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Temperatures: Ion source at 200°C, interface at 280°C.[9]

-

-

Compound Identification: Identify compounds by comparing their retention indices (calculated using an n-alkane standard series) and their mass spectra with those in established libraries (e.g., NIST, WILEY).[9][15]

-

Quantification: Determine the relative percentage of each compound by dividing its peak area by the total area of all identified peaks. For absolute quantification, a calibration curve with an authentic standard of this compound is required.

Structural Elucidation using Nuclear Magnetic Resonance (NMR)

While GC-MS is excellent for routine identification, NMR spectroscopy is the definitive tool for unambiguous structure elucidation of novel or key compounds.[4] For this compound, ¹H NMR and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, confirming the cis (Z) configuration of the double bond in the hexenyl moiety and the trans (E) configuration in the tiglate moiety.[16] This level of validation is crucial for establishing reference standards and for projects in chemical synthesis or drug discovery.

Section 5: Factors Influencing Natural Abundance

The concentration of this compound in Lonicera japonica is not static. It is dynamically influenced by a range of genetic, developmental, and environmental factors.

-

Plant Organ Specificity: The compound is predominantly found in the floral tissues. Studies on the essential oils from the leaves and stems of L. japonica show a vastly different chemical profile, rich in fatty acids and other terpenes, but lacking significant amounts of this compound.[1][15]

-

Phenological Stage: The volatile composition of the flowers changes dramatically as they develop.[17] Research indicates that the relative content of esters like 3-hexenyl tiglate tends to increase as the flower matures, likely correlating with its period of maximum pollinator attraction.[4]

-

Diurnal Variation: The emission of floral volatiles can follow a distinct day/night rhythm. Studies have shown that while some compounds like linalool are emitted consistently, others, including esters related to this compound, can be emitted in higher amounts during the day.[][17]

-

Environmental Conditions: Abiotic factors are known to significantly impact VOC emissions.[18] Increased temperatures generally lead to higher volatilization rates.[19] Factors such as light intensity, soil nutrient availability, and water status can also modulate the biosynthetic pathways, leading to variations in the final concentration of this compound.[18][19]

Table 2: Reported Quantitative Data for this compound in Lonicera japonica Flower Oil

| Study Origin | Extraction Method | Relative Content (%) | Reference |

| Central Serbia | Hydrodistillation | 6.9% | [15] |

| Romania | Hydrodistillation | 2.62 - 6.79% | [9] |

| Not Specified | Methylene Chloride Extract | 3.7% | [20] |

| Not Specified | Headspace Analysis | Identified, not quantified | [] |

Section 6: Conclusion and Future Directions

This compound is a vital component of the aromatic signature of Lonicera japonica flowers. Its biosynthesis is a well-orchestrated process that can be effectively studied using a combination of modern extraction and analytical techniques. This guide has provided a framework of validated protocols and scientific rationale for the investigation of this compound.

Future research should focus on:

-

Genetic Elucidation: Identifying and characterizing the specific Alcohol Acyltransferase (AAT) gene(s) responsible for the final esterification step in L. japonica.

-

Pharmacological Screening: Investigating the potential bioactivities of purified this compound, given the broad medicinal applications of honeysuckle.[]

-

Environmental Modulation: Conducting controlled studies to precisely quantify the impact of abiotic stressors (e.g., temperature, drought) on the production of this and other key volatiles.

By advancing our understanding of these areas, the scientific community can further unlock the potential of Lonicera japonica as a source of valuable natural products for the pharmaceutical, fragrance, and flavor industries.

Section 7: References

-

Stankov, S., et al. (2012). Chemical Composition of the Essential Oils from the Flower, Leaf and Stem of Lonicera japonica. SCIDAR. [Link]

-

She, G., et al. (1992). [Analysis of chemical constituent of essential oil in Lonicera japonnica Thunb. cultivated on the northern plain of Henan Province]. Zhongguo Zhong Yao Za Zhi. [Link]

-

Ji, Y., et al. (1990). [GC-MS analysis of essential oil from flowers of Lonicera japonica Thunb]. Zhongguo Zhong Yao Za Zhi. [Link]

-

Chen, Y., et al. (2008). Analysis of Essential Oil from Lonicera japonica in Fujian. Semantic Scholar. [Link]

-

Lin, Y.-P., et al. (2018). Effect of Different Extraction Methods on Major Bioactive Constituents at Different Flowering Stages of Japanese Honeysuckle (Lonicera japonica Thunb.). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

-

Stankov, S., et al. (2012). Chemical Composition of the Essential Oils from the Flower, Leaf and Stem of Lonicera japonica. ResearchGate. [Link]

-

Radulescu, V., et al. (2010). volatile constituents from the flowers of two species of honeysuckle (lonicera japonica and lonicera caprifolium). ResearchGate. [Link]

-

Radulescu, V., et al. (2010). volatile constituents from the flowers of two species of honeysuckle (lonicera japonica and lonicera caprifolium). ResearchGate. [Link]

-

Shang, X., et al. (2011). Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques. Food Chemistry. [Link]

-

Schlotzhauer, W. S., et al. (1996). Volatile Constituents from the Flowers of Japanese Honeysuckle (Lonicera japonica). Journal of Agricultural and Food Chemistry. [Link]

-

Liu, Y., et al. (2022). Enhanced Antioxidant Extraction from Lonicerae japonicae Flos Based on a Novel Optimization Strategy with Tailored Deep Eutectic Solvents. Molecules. [Link]

-

Tofangsazi, N., et al. (2023). Ecological aspects of volatile organic compounds emitted by exotic invasive plants. Frontiers in Ecology and Evolution. [Link]

-

Tofangsazi, N., et al. (2023). Ecological aspects of volatile organic compounds emitted by exotic invasive plants. Frontiers in Ecology and Evolution. [Link]

-

Scent Wiki. (n.d.). Honeysuckle, japanese: CAS number, Botanical name, & Compounds in GC-MS analysis. Scent Wiki. [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 3-hexenyl tiglate, CAS Registry Number 67883-79-8. Food and Chemical Toxicology. [Link]

-

Li, J., et al. (2024). Honeysuckle Extracts (Lonicera japonica Thunb.): Understanding Insights into the Antioxidant Effect on Preserving Qualities of Rabbit Meat During Refrigerated Storage. Foods. [Link]

-

Jing, Y., et al. (2024). Glucosylation of (Z)‐3‐hexenol informs intraspecies interactions in plants: A case study in Camellia sinensis. ResearchGate. [Link]

-

The Pherobase. (n.d.). Floral Volatiles of Lonicera japonica. The Pherobase. [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl tiglate. The Good Scents Company. [Link]

-

Matsui, K., et al. (2012). Biochemical pathway for the formation of ( Z )-3-hexenal and its related compounds. ResearchGate. [Link]

-

Ventos. (n.d.). This compound. Ventos. [Link]

-

NIST. (n.d.). cis-3-Hexenyltiglate. NIST WebBook. [Link]

Sources

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. [Analysis of chemical constituent of essential oil in Lonicera japonnica Thunb. cultivated on the northern plain of Henan Province] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [GC-MS analysis of essential oil from flowers of Lonicera japonica Thunb] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cis-3-Hexenyltiglate [webbook.nist.gov]

- 6. fraterworks.com [fraterworks.com]

- 7. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]

- 8. This compound Distributor | Green Fruity Aroma Chemical [chemicalbull.com]

- 9. researchgate.net [researchgate.net]

- 11. Floral Volatiles of Lonicera japonica (Dipsacales: Caprifoliaceae)Japanese honeysuckle [pherobase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Essential Oil from Lonicera japonica in Fujian | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound(67883-79-8) 1H NMR [m.chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Ecological aspects of volatile organic compounds emitted by exotic invasive plants [frontiersin.org]

- 19. frontiersin.org [frontiersin.org]

- 20. scent.vn [scent.vn]

Chemical properties and structure of (Z)-3-hexenyl 2-methylcrotonate

An In-depth Technical Guide to (Z)-3-Hexenyl 2-Methylcrotonate

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's chemical properties and structure is paramount for its effective application and potential innovation. This guide provides a comprehensive technical overview of (Z)-3-hexenyl 2-methylcrotonate, a compound with significant applications in the flavor and fragrance industry.

Molecular Identity and Structure

(Z)-3-Hexenyl 2-methylcrotonate, also known by its synonym cis-3-hexenyl tiglate, is an organic ester.[1][2] Its molecular structure consists of a (Z)-3-hexenol backbone esterified with 2-methylcrotonic acid. The presence of two distinct carbon-carbon double bonds, one in the hexenyl moiety and one in the crotonate moiety, introduces stereoisomerism that is critical to its chemical and sensory properties.

The IUPAC name for this compound is [(Z)-hex-3-enyl] (E)-2-methylbut-2-enoate.[1] The "(Z)" designation refers to the cis configuration of the substituents on the double bond in the hexenyl portion, while the "(E)" designation indicates a trans configuration in the 2-methylbut-2-enoate portion.

Chemical Structure Visualization

The structural formula of (Z)-3-hexenyl 2-methylcrotonate can be visualized as follows:

Caption: Chemical structure of (Z)-3-hexenyl 2-methylcrotonate.

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-3-hexenyl 2-methylcrotonate is presented in the table below. This data is essential for designing experimental protocols, including dissolution, formulation, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C11H18O2 | [1][3] |

| Molecular Weight | 182.26 g/mol | [1][3] |

| CAS Number | 67883-79-8 | [1][3] |

| Appearance | Colorless clear liquid (est) | [4][5] |

| Boiling Point | 140.0 °C @ 30.00 mm Hg; 105.0 °C @ 5.00 mm Hg | [1][6] |

| Specific Gravity | 0.91500 to 0.92100 @ 25.00 °C | [4][6] |

| Refractive Index | 1.45800 to 1.46200 @ 20.00 °C | [4] |

| Flash Point | 146.00 °F (63.33 °C) TCC | [4][6] |

| logP (o/w) | 4.20 | [6] |

Synthesis and Manufacturing

The synthesis of (Z)-3-hexenyl 2-methylcrotonate is typically achieved through the esterification of (Z)-3-hexen-1-ol with 2-methylcrotonic acid or its derivatives, such as the corresponding acyl chloride or anhydride. The choice of catalyst and reaction conditions is critical to ensure high yield and stereospecificity, preserving the (Z) and (E) configurations of the respective double bonds.

Generalized Synthesis Workflow

A typical laboratory-scale synthesis would involve the following steps:

Caption: Generalized workflow for the synthesis of (Z)-3-hexenyl 2-methylcrotonate.

The rationale for using a Dean-Stark trap in azeotropic conditions with a solvent like toluene is to remove the water byproduct of the esterification, thereby driving the reaction equilibrium towards the product side and increasing the yield. Purification by vacuum distillation is preferred due to the relatively high boiling point of the ester, which helps prevent thermal decomposition.[1][6]

Applications and Biological Relevance

Currently, the primary application of (Z)-3-hexenyl 2-methylcrotonate is as a flavoring and fragrance agent.[1][4] It is valued for its fresh, green, and fruity aroma profile.[4] In the context of drug development, while this molecule is not a therapeutic agent itself, understanding its properties is relevant for several reasons:

-

Excipient in Formulations: Its strong aromatic properties could be considered for masking unpleasant tastes or odors in oral or topical drug formulations, subject to regulatory approval and compatibility studies.

-

Metabolite Identification: As a fatty acid ester, it can be a useful reference standard in metabolomics research, particularly in studies involving lipid metabolism.[1]

-

Chemical Probe: The ester linkage and olefinic moieties provide reactive sites for chemical modifications, potentially allowing it to be used as a scaffold or starting material for the synthesis of more complex molecules with biological activity.

Safety and Handling

According to available safety data, (Z)-3-hexenyl 2-methylcrotonate is classified as a skin irritant (Category 2).[3][7] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[3] It is stable under recommended storage conditions.[3]

Key safety and handling information is summarized below:

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves).[3]

-

First Aid (Skin Contact): Wash off with soap and plenty of water. Consult a physician if irritation occurs.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Carbon oxides upon combustion.[3]

For comprehensive safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) provided by the supplier.[3]

Conclusion

(Z)-3-Hexenyl 2-methylcrotonate is a well-characterized ester with established applications in the flavor and fragrance industries. For researchers and scientists, its defined stereochemistry and physicochemical properties make it a useful model compound for studying ester synthesis, purification techniques, and analytical characterization. While not a direct therapeutic, its potential as an excipient or a synthetic precursor warrants consideration in broader drug development and chemical biology research programs. The data and protocols outlined in this guide provide a solid foundation for the safe handling, synthesis, and application of this compound in a research setting.

References

- 1. Hexenyl tiglate, (3Z)- | C11H18O2 | CID 15461361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Temporary title [webprod.hc-sc.gc.ca]

- 3. mu-intel.com [mu-intel.com]

- 4. (Z)-3-hexen-1-yl tiglate, 67883-79-8 [thegoodscentscompany.com]

- 5. (Z)-3-hexen-1-yl tiglate 67883-79-8 [thegoodscentscompany.com]

- 6. parchem.com [parchem.com]

- 7. directpcw.com [directpcw.com]

An In-Depth Technical Guide to the Olfactory Profile and Sensory Perception of cis-3-Hexenyl tiglate

Introduction and Chemical Profile

cis-3-Hexenyl tiglate, a specialty aroma chemical, holds a unique position in the palette of flavorists and perfumers. It is an ester that diverges from the more common, sharp green notes of other cis-3-Hexenol derivatives, offering a complex profile with warm, earthy, and fruity undertones.[1] This guide provides a comprehensive technical overview of its chemical nature, sensory characteristics, and the methodologies used for its evaluation and application.

Chemical Identity and Structure

This compound is the ester formed from cis-3-hexenol (leaf alcohol) and tiglic acid.[2] This combination results in a molecule that marries the fresh, green notes of its alcohol precursor with the warm, herbaceous, and slightly spicy-sweet character of the tiglate moiety.[1]

-

Chemical Name: (3Z)-3-hexenyl (2E)-2-methyl-2-butenoate[3][4]

-

Synonyms: (Z)-3-hexenyl 2-methylcrotonate, cis-3-Hexenyl 2-Methyl-2-butenoate[5][6]

-

Molecular Formula: C₁₁H₁₈O₂[5]

-

Molecular Weight: 182.26 g/mol [5]

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective handling, storage, and application in various formulations.

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Boiling Point | 105 °C at 5 mm Hg | [3][4] |

| Density | 0.951 g/mL at 25 °C | [3][4] |

| Refractive Index | 1.458 to 1.462 at 20°C | [5] |

| Flash Point | 92 °C (197.6 °F) | [7] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils | [3][5] |

| Vapor Pressure | 0.04 mmHg at 20°C | [6] |

| LogP | 4.20 | [3] |

Natural Occurrence

This compound is found as a volatile component in a number of plants, contributing to their characteristic aroma. It has been identified in the headspace of gardenia flowers (at 1.34%) and in honeysuckle, which underscores its importance in creating authentic white floral fragrances.[1]

Olfactory Profile and Sensory Characteristics

The sensory perception of this compound is multifaceted, setting it apart from other green-note esters. Its unique character is derived from the interplay of its constituent alcohol and acid moieties.

Odor Description and Nuances

The primary olfactory character of this compound is described as a warm, green, and earthy.[1][8] Unlike the sharp, almost aggressive greenness of cis-3-Hexenyl acetate, the tiglate ester presents a more rounded and complex profile.[1] Key descriptors include:

-

Secondary Nuances: Fruity (banana, melon), mushroom, and floral (gardenia, chamomile).[1][6][8][9]

-

Character: Warm, naturalistic, and vegetal.[1]

At a 1% dilution, it exhibits green, earthy, vegetative notes with mushroom and radish nuances.[3] This complexity allows it to bridge the gap between bright top notes and heavier base materials in a fragrance composition.[1]

Odor Thresholds and Intensity

While specific odor threshold values in air or water are not widely published, the compound is described as having a high odor strength.[10] On a subjective odor impact scale, it is rated as having moderate strength (4/10).[1] It has a relatively short tenacity, lasting less than 4 hours on a smelling strip.[1][6]

Flavor Profile

In flavor applications, this compound contributes a green, vegetative character. At concentrations of 1 to 5 ppm, it is described as having green, vegetative mushroom notes with herbaceous and fatty nuances.[3][4] It is particularly useful in tropical fruit blends, beverages, and savory applications where a fresh, green lift is desired.[2][5]

Methodologies for Sensory Evaluation

To fully characterize the sensory profile of this compound, a combination of instrumental and human panel-based techniques is employed.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This allows for the identification of odor-active compounds in a complex mixture, even those present at concentrations below the detection limits of instrumental detectors.[12]

The following is a generalized protocol for the GC-O analysis of a sample containing this compound. The specific parameters may need to be optimized based on the sample matrix and instrumentation.

1. Sample Preparation:

- Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

- For headspace analysis, utilize Solid Phase Microextraction (SPME) with a fiber appropriate for semi-volatile compounds (e.g., PDMS/DVB).

2. GC-MS/O System Configuration:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Column: DB-WAX or DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

- Inlet: Split/splitless injector at 250°C.

- Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 10 min).

- Effluent Splitter: At the end of the column, split the effluent 1:1 between the Mass Spectrometer (MS) detector and the olfactometry port.

- Olfactometry Port: Heated transfer line to the sniffing port (250°C) with humidified air as a make-up gas.

3. Data Acquisition:

- Simultaneously record the MS data and the sensory panelist's response.

- Panelists should be trained to describe the perceived odor and its intensity at the sniffing port.

- Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where serial dilutions of the sample are analyzed to determine the Flavor Dilution (FD) factor of each odorant.[13]

4. Data Analysis:

- Correlate the retention time of the odor events with the mass spectra to identify the responsible compounds.

- Construct an aromagram by plotting odor intensity versus retention time.

Diagram 2: GC-O Experimental Workflow

A flowchart illustrating the key stages of a Gas Chromatography-Olfactometry experiment.

Sensory Panel Analysis

Sensory panels provide quantitative and qualitative data on the perception of aroma and flavor. Quantitative Descriptive Analysis (QDA) is a robust method for developing a detailed sensory profile of a substance.[14][15]

1. Panelist Selection and Training:

- Screen panelists for their ability to detect and describe green, fruity, and earthy aromas.

- Train the selected panel (typically 8-12 members) to identify and scale the intensity of key attributes of this compound using reference standards.

2. Lexicon Development:

- In a group session, panelists are presented with the sample and collaboratively develop a lexicon of descriptive terms for its aroma and flavor profile.

- Reference standards for each descriptor (e.g., fresh-cut grass for "green," sliced mushrooms for "earthy") should be provided to anchor the panel.

3. Intensity Rating:

- Panelists individually evaluate the sample in a controlled environment (sensory booths).

- The intensity of each attribute is rated on a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").

4. Data Analysis:

- The data from the panelists are compiled and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.

- The results are often visualized using a "spider web" or "radar" plot to provide a comprehensive sensory profile.

Synthesis and Quality Control

The commercial production of this compound is typically achieved through chemical synthesis.

Common Synthesis Routes

The most common method for synthesizing this compound is the direct esterification of cis-3-Hexenol with tiglic acid.[3] This reaction is typically catalyzed by an acid, such as sulfuric acid.

Diagram 3: Synthesis of this compound

A simplified representation of the esterification reaction.

Analytical Techniques for Purity Assessment

Ensuring the purity of this compound is critical for its performance in fragrance and flavor applications. The primary method for quality control is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This analysis confirms the identity of the compound and quantifies its purity, typically specified as ≥ 98%.[5]

Applications in Fragrance and Flavor Industries

The unique olfactory profile of this compound makes it a valuable component in a wide range of applications.

-

Fine Fragrances: It is used to impart a natural, warm green character to floral compositions, particularly in the recreation of gardenia and other white florals.[1][2] It also finds use in modern green-herbaceous and fougère fragrances.[1][3]

-

Flavor Formulations: In flavors, it provides a bright, green fruit note to apple, pear, and tropical fruit blends.[2] Its earthy and mushroom nuances also make it suitable for savory applications.[2]

-

Functional Products: It can be used in home care products like detergents and air fresheners to create a fresh, outdoor-inspired scent.[2]

Conclusion

This compound is a distinctive aroma chemical that offers a departure from the typical sharp green notes. Its complex profile, characterized by warm, earthy, fruity, and herbaceous facets, provides a unique tool for creating natural and sophisticated fragrances and flavors. A thorough understanding of its chemical properties and sensory characteristics, as elucidated by techniques like GC-O and QDA, is essential for its effective application by researchers, perfumers, and flavorists.

References

-

Kelvin Natural Mint. This compound Manufacturers Exporters Suppliers In India. [Link]

-

The Perfumers Apprentice. Cis-3 Hexenyl Tiglate (Bedoukian). [Link]

-

LookChem. Cas 67883-79-8,this compound. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 67883-79-8). [Link]

-

Harrison Joseph. This compound. [Link]

-

National Institutes of Health. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

-

Principles of Food Science Key Term. Quantitative descriptive analysis (qda) Definition. [Link]

-

The Good Scents Company. (Z)-3-hexen-1-yl tiglate this compound. [Link]

-

ResearchGate. Flavour compounds and a quantitative descriptive analysis of tomatoes (Lycopersicon esculentum Mill.) of different cultivars in short-term storage | Request PDF. [Link]

-

UL Prospector. This compound by Moellhausen S.p.A. - Food, Beverage & Nutrition. [Link]

-

National Institutes of Health. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. [Link]

-

ResearchGate. Aroma compounds identified by gas chromatography-olfactometry (GC-O) in three Langjiu.. [Link]

-

Society of Sensory Professionals. Quantitative Descriptive Analysis (QDA ® ). [Link]

-

ResearchGate. Sensory profile (quantitative descriptive analysis [QDA] method) of.... [Link]

-

Science.gov. gas chromatography olfactometry: Topics by Science.gov. [Link]

-

Ventos. This compound. [Link]

-

Wikipedia. Gas chromatography-olfactometry. [Link]

-

ThePerfumersPopUpShop. This compound (Bedoukian). [Link]

-

The Good Scents Company. (Z)-3-hexen-1-yl tiglate. [Link]

Sources

- 1. fraterworks.com [fraterworks.com]

- 2. This compound Distributor | Green Fruity Aroma Chemical [chemicalbull.com]

- 3. This compound CAS#: 67883-79-8 [m.chemicalbook.com]

- 4. Cas 67883-79-8,this compound | lookchem [lookchem.com]

- 5. This compound Manufacturers Exporters Suppliers In India [naturalmint.in]

- 6. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]

- 7. This compound [ventos.com]

- 8. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 9. This compound (Bedoukian) — ThePerfumersPopUpShop [theperfumerspopupshop.com]

- 10. (Z)-3-hexen-1-yl tiglate 67883-79-8 [thegoodscentscompany.com]

- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 13. gas chromatography olfactometry: Topics by Science.gov [science.gov]

- 14. fiveable.me [fiveable.me]

- 15. Quantitative Descriptive Analysis [sensorysociety.org]

Spectroscopic data (NMR, IR, MS) for cis-3-Hexenyl tiglate

An In-Depth Technical Guide to the Spectroscopic Analysis of cis-3-Hexenyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 67883-79-8) is an organic ester recognized for its potent fresh, green, and fruity aroma.[1][2][] Found naturally in various plants, including Japanese honeysuckle (Lonicera japonica), it is a valuable component in the flavor and fragrance industries.[2][4] Beyond its olfactory properties, the precise structural elucidation of such compounds is critical for quality control, synthesis verification, and toxicological assessment, particularly in the context of drug development where impurities and isomeric purity are paramount.[5]

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed to serve as a practical reference for researchers, offering not just raw data but also insights into the experimental rationale and interpretation of the spectral features that define its unique molecular architecture.

Molecular Structure and Spectroscopic Fingerprint

The identity of this compound is defined by its specific stereochemistry: the ester is formed from cis-3-hexenol and tiglic acid, which is the (E)-isomer of 2-methyl-2-butenoic acid.[1][4] This results in a molecule with two distinct double bonds, each with a specific geometric configuration that is confirmable through spectroscopic methods.

Molecular Formula: C₁₁H₁₈O₂[6][7] Molecular Weight: 182.26 g/mol [2][][6] IUPAC Name: (3Z)-hex-3-en-1-yl (2E)-2-methylbut-2-enoate[7][8]

Below is a diagram illustrating the molecular structure with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Structure of this compound with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, as it provides information on the connectivity and stereochemistry of the molecule.

¹H NMR Analysis

The proton NMR spectrum provides a distinct pattern of signals that confirms the presence of both the cis-hexenyl and the tiglate moieties. The key diagnostic signals are the olefinic protons, whose chemical shifts and coupling constants definitively establish the geometry of the double bonds. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[9][10]

| Proton Assignment (Numbering from Diagram) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4' (Olefinic) | ~6.84 | q | ~7.0 | 1H |

| H-3, H-4 (Olefinic) | ~5.36 - 5.49 | m | Jcis ≈ 10-12 | 2H |

| H-1 (CH₂-O) | ~4.12 | t | ~7.0 | 2H |

| H-2 (Allylic) | ~2.41 | q | ~7.0 | 2H |

| H-5 (Allylic) | ~2.06 | quintet | ~7.5 | 2H |

| H-3' (Allylic CH₃) | ~1.82 | d | ~7.0 | 3H |

| H-2' (Vinylic CH₃) | ~1.80 | s | - | 3H |

| H-6 (Terminal CH₃) | ~0.97 | t | ~7.5 | 3H |

Data synthesized from available spectral information.[9][10]

Expert Interpretation:

-

Olefinic Protons: The complex multiplet between 5.36 and 5.49 ppm integrates to two protons and corresponds to the hydrogens on the cis double bond of the hexenyl chain (H-3 and H-4). The characteristic coupling constant for a cis configuration is typically in the range of 10-12 Hz.[4] The quartet at ~6.84 ppm is characteristic of the lone proton on the tiglate double bond (H-4'), which is coupled to the adjacent methyl group (H-3').

-

Ester Proximity: The triplet at ~4.12 ppm is deshielded due to the adjacent ester oxygen and corresponds to the H-1 methylene group.

-

Methyl Groups: The spectrum clearly resolves the four distinct methyl groups. The triplet at ~0.97 ppm is the terminal methyl of the hexyl chain (H-6). The two signals around 1.80-1.82 ppm correspond to the methyl groups on the tiglate moiety, confirming its structure.

¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments.

| Carbon Assignment (Numbering from Diagram) | Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | ~168.07 |

| C-2' (Tiglate Olefinic) | ~136.92 |

| C-4 (Hexenyl Olefinic) | ~134.41 |

| C-3' (Tiglate Olefinic) | ~128.85 |

| C-3 (Hexenyl Olefinic) | ~124.07 |

| C-1 (CH₂-O) | ~63.99 |

| C-2 (Allylic) | ~26.97 |

| C-5 (Allylic) | ~20.68 |

| C-6 (Terminal CH₃) | ~14.27 |

| C-4' (Tiglate CH₃) | ~14.27 |

| C-1' (Tiglate CH₃) | ~12.01 |

Data synthesized from available spectral information.[10]

Expert Interpretation:

-

Carbonyl Signal: The peak at ~168 ppm is characteristic of an ester carbonyl carbon.

-

Olefinic Carbons: Four distinct signals appear in the olefinic region (~124-137 ppm), confirming the presence of two C=C double bonds.

-

Aliphatic Carbons: The signal at ~64 ppm is the ester-linked methylene carbon (C-1), shifted downfield by the electronegative oxygen. The remaining aliphatic carbons appear in the upfield region (<30 ppm) as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most prominent feature is the ester carbonyl group. The spectrum is typically acquired on a neat liquid film.[9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H Stretch (Aliphatic) |

| ~1720-1740 | Very Strong | C=O Stretch (α,β-Unsaturated Ester) |

| ~1650 | Medium | C=C Stretch (Alkene) |

| ~1250 | Strong | C-O Stretch (Ester) |

Expert Interpretation: The IR spectrum provides a clear "fingerprint" for this molecule. The defining peak is the intense carbonyl (C=O) stretch between 1720-1740 cm⁻¹, which is characteristic of an α,β-unsaturated ester.[4] The presence of C=C double bonds is confirmed by the weaker absorption around 1650 cm⁻¹. The strong C-O stretch near 1250 cm⁻¹ further corroborates the ester functionality. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the purity of the ester and the absence of starting alcohol or carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. Electron Ionization (EI) is a common technique used for this type of compound, often coupled with Gas Chromatography (GC-MS).[][4]

Molecular Ion:

-

The molecular ion peak [M]⁺ is expected at m/z = 182 , corresponding to the molecular weight of C₁₁H₁₈O₂.[6][11]

Key Fragmentation Patterns:

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 100 | [C₅H₈O₂]⁺ | Tiglate acylium ion or related fragment |

| 83 | [C₅H₇O]⁺ | Acylium ion from tiglic acid, [CH₃CH=C(CH₃)CO]⁺ |

| 82 | [C₆H₁₀]⁺ | Loss of tiglic acid via McLafferty-type rearrangement |

| 67 | [C₅H₇]⁺ | Allylic cation from the hexenyl chain |

| 55 | [C₄H₇]⁺ | Common fragment from cleavage of the hexenyl chain |

Expert Interpretation: The mass spectrum will show a clear molecular ion peak at m/z 182, confirming the molecular formula. The base peak is often at m/z 83, corresponding to the stable tigloyl cation. Another significant fragmentation pathway involves the loss of the entire tiglic acid moiety (100 amu) from the hexenyl chain, leading to a fragment at m/z 82. These key fragments provide definitive evidence for both the alcohol and acid components of the ester.

Experimental Protocols

The reliability of spectroscopic data hinges on meticulous sample preparation and instrument operation. The following protocols represent best practices for the analysis of a liquid ester like this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition

-

Solvent Choice: Deuterated chloroform (CDCl₃) is the standard choice for non-polar to moderately polar organic molecules like esters. It is an excellent solvent and its residual proton peak at 7.26 ppm does not interfere with key signals of the analyte.

-

Sample Preparation: Accurately weigh 10-20 mg of the purified ester into a clean, dry NMR tube. Add approximately 0.7 mL of CDCl₃ containing 1% tetramethylsilane (TMS). TMS serves as the internal standard, providing a reference peak at 0 ppm for accurate chemical shift calibration.

-

Acquisition: Acquire a standard ¹H spectrum. Follow this with a ¹³C spectrum. For unambiguous assignment, advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

IR Sample Preparation and Acquisition

-

Technique Choice: For a liquid sample, Attenuated Total Reflectance (ATR) is the most convenient method. It requires minimal sample and no preparation. Alternatively, a traditional liquid film can be prepared by placing a drop of the sample between two sodium chloride (NaCl) plates.

-

Acquisition: Place the ATR crystal in contact with the liquid sample or place the NaCl plates in the spectrometer's sample holder.

-

Background Scan: Perform a background scan of the empty ATR crystal or clean NaCl plates. This is crucial to subtract atmospheric CO₂ and H₂O absorptions, ensuring a clean spectrum of the analyte.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

GC-MS Sample Preparation and Acquisition

-

Rationale: GC-MS is ideal for volatile compounds like esters, as it provides separation from any minor impurities before introduction into the mass spectrometer, ensuring a clean mass spectrum of the target compound.

-

Sample Preparation: Prepare a dilute solution of the ester (e.g., 100 µL in 1 mL of a volatile solvent like ethyl acetate or dichloromethane). This prevents overloading the GC column and detector.

-

GC Conditions: Use a suitable capillary column, such as a Supelco-wax or DB-5 column. A typical oven program would be: hold at 45°C for 2 minutes, then ramp at 4°C/min to 250°C and hold for 10 minutes.[][4]

-

MS Conditions: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

Conclusion

The structural confirmation of this compound is unequivocally achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide the definitive evidence for the molecule's carbon skeleton and the specific cis and trans stereochemistry of its two double bonds. IR spectroscopy offers rapid confirmation of the α,β-unsaturated ester functional group, while mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the assigned structure. Together, these techniques form a self-validating system for the comprehensive characterization of this important aroma compound, ensuring its identity and purity for scientific and industrial applications.

References

-

National Institute of Standards and Technology. (n.d.). cis-3-Hexenyltiglate. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB017577). Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 67883-79-8). Retrieved from [Link]

-

Writing in Biology. (2018). Experimental Procedure for Esterification. Retrieved from [Link]

-

Ventos. (n.d.). This compound. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Esters. An Introduction. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl tiglate this compound. Retrieved from [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 67883-79-8. Food and Chemical Toxicology, 156, 112567. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

Sources

- 1. This compound | 67883-79-8 [chemicalbook.com]

- 2. This compound Distributor | Green Fruity Aroma Chemical [chemicalbull.com]

- 4. This compound | 67883-79-8 | Benchchem [benchchem.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. cis-3-Hexenyltiglate [webbook.nist.gov]

- 7. This compound (CAS 67883-79-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Showing Compound this compound (FDB017577) - FooDB [foodb.ca]

- 9. This compound(67883-79-8) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(67883-79-8) IR Spectrum [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

Physical properties including boiling point and vapor pressure of cis-3-Hexenyl tiglate

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl tiglate, with the CAS number 67883-79-8, is an organic ester that presents significant interest across various scientific disciplines, notably in the fields of flavor and fragrance chemistry, as well as in the study of volatile organic compounds and their biological interactions.[1][2] Characterized by its fresh, green, and fruity aroma, this compound is a key component in the formulation of complex scent and taste profiles.[2][3] A thorough understanding of its physical properties, particularly its boiling point and vapor pressure, is paramount for its application in drug development, where precise control over formulation and delivery systems is critical, and for researchers investigating its presence and activity in biological systems.

This technical guide provides a comprehensive overview of the critical physical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the accurate handling, formulation, and analysis of this compound. The methodologies presented herein are grounded in internationally recognized standards to ensure scientific rigor and reproducibility.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for predicting the compound's behavior under various experimental and processing conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₂ | [1][4][5] |

| Molecular Weight | 182.26 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Profile | Fresh, green, floral, fruity with earthy and herbaceous nuances | [1][3][6] |

| Density | 0.951 g/mL at 25 °C | [1][4] |

| Refractive Index | 1.458 to 1.462 at 20°C | [4] |

| Boiling Point | ~230 °C at 760 mmHg (atmospheric pressure) | [4] |

| 235.97 °C at 760 mmHg (estimated) | [3][7] | |

| 105 °C at 5 mmHg | [1][8] | |

| 140 °C at 30 mmHg | [8] | |

| Vapor Pressure | 0.030600 mmHg at 25 °C (estimated) | [9] |

| 0.0369 mm Hg at 20 °C | [10] | |

| Solubility | Insoluble in water; soluble in alcohol and oils | [4][7] |

| Flash Point | 63 °C (146 °F) | [4] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. For a pure compound, the normal boiling point is defined at an atmospheric pressure of 101.325 kPa. The determination of an accurate boiling point is a fundamental method for characterizing and assessing the purity of a substance.[11][12]

Causality Behind Experimental Choices

The choice of method for boiling point determination is dictated by the quantity of the substance available and the required precision. For a compound like this compound, which may be synthesized or isolated in limited quantities during research, a micro-method such as the Siwoloboff method (a capillary method) is advantageous.[4] For larger quantities, distillation methods are preferred as they also serve as a purification step.[13] The use of reduced pressure for distillation is crucial for high-boiling point compounds like this compound to prevent thermal decomposition at elevated temperatures.

Protocol: Boiling Point Determination via Distillation (ASTM D1078)

This protocol is adapted from the principles outlined in ASTM D1078 for the distillation of volatile organic liquids.[14]

Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a precisely measured volume of this compound into the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is accurately measured.

-

Heating: Gently heat the distillation flask using a heating mantle. The heating rate should be controlled to produce a distillation rate of 3-5 mL per minute.

-

Data Collection: Record the temperature at which the first drop of distillate falls into the receiving flask as the initial boiling point. Continue to record the temperature as the distillation proceeds. The temperature at which the last of the liquid vaporizes from the flask is the final boiling point. For a pure compound, the boiling point should remain constant throughout the distillation.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction must be applied to the observed boiling point.

Caption: Experimental workflow for boiling point determination by distillation.

Experimental Determination of Vapor Pressure

Vapor pressure is a measure of a substance's tendency to transition into the gaseous phase and is a critical parameter for understanding a compound's volatility. It is a key determinant in the design of drug delivery systems, the assessment of environmental fate, and the establishment of safe handling procedures.[2][6]

Causality Behind Experimental Choices

The selection of a vapor pressure measurement technique depends on the pressure range of the substance. For compounds with low vapor pressure, such as this compound, methods like the gas saturation method or effusion methods are suitable as described in OECD Guideline 104.[1][7] The static method is also a robust technique that directly measures the equilibrium vapor pressure at a given temperature.

Protocol: Vapor Pressure Determination by the Static Method (OECD 104)

This protocol is based on the principles of the static method outlined in OECD Guideline 104.[1][15]

Methodology:

-

Sample Preparation and Degassing: A purified sample of this compound is placed in a thermostatted sample chamber. The sample must be thoroughly degassed to remove any dissolved gases that would contribute to the total pressure. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.

-

Apparatus and Equilibration: The sample chamber is connected to a pressure measuring device (e.g., a manometer or a pressure transducer). The entire apparatus is placed in a constant temperature bath and allowed to reach thermal equilibrium.

-

Pressure Measurement: Once the temperature has stabilized and the pressure reading is constant, the vapor pressure of the substance at that temperature is recorded.

-

Temperature Variation: The temperature of the bath is then changed to a new setpoint, and the system is allowed to re-equilibrate. The vapor pressure is measured at several different temperatures to establish the vapor pressure curve.

-

Data Analysis: The relationship between the natural logarithm of the vapor pressure (ln P) and the reciprocal of the absolute temperature (1/T) is typically linear, as described by the Clausius-Clapeyron equation. This relationship can be used to interpolate or extrapolate the vapor pressure at other temperatures.

Caption: Workflow for vapor pressure determination using the static method.

Conclusion

The physical properties of this compound, particularly its boiling point and vapor pressure, are fundamental to its effective and safe use in research and development. The data and standardized methodologies presented in this guide provide a robust framework for scientists and drug development professionals. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for advancing our understanding and application of this important organic ester.

References

-

Kelvin Natural Mint. This compound Manufacturers Exporters Suppliers In India. [Link]

-

Ventos. This compound. [Link]

-

The Perfumers Apprentice. Cis-3 Hexenyl Tiglate (Bedoukian). [Link]

-

Flavour & Essence Resource. This compound. [Link]

-

OECD. Test No. 103: Boiling Point. [Link]

-

ASTM International. E1719 Standard Test Method for Vapor Pressure of Liquids by Ebulliometry. [Link]

-

The Good Scents Company. (Z)-3-hexen-1-yl tiglate this compound. [Link]

-

OECD. Test No. 104: Vapour Pressure. [Link]

-

RIFM. 3-hexenyl tiglate, CAS Registry Number 67883-79-8. [Link]

-

consilab. Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). [Link]

-

University of Massachusetts. Esters. An Introduction.[Link]

-

ASTM International. D1078 - 01 Standard Test Method for Distillation Range of Volatile Organic Liquids. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

JoVE. Boiling Points - Concept. [Link]

-

Quora. Is boiling point a reliable way to assess ester purity?[Link]

-

zeal. Vapor Pressure Testing: A Comprehensive Guide. [Link]

-

Analytice. OECD test n°104: Vapour pressure. [Link]

-

ASTM International. E1782 Standard Test Method for Determining Vapor Pressure by Thermal Analysis. [Link]

-

Japanese Pharmacopoeia. Boiling Point and Distilling Range Test. [Link]

Sources

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. store.astm.org [store.astm.org]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. srd.nist.gov [srd.nist.gov]

- 10. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 11. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 12. quora.com [quora.com]

- 13. kelid1.ir [kelid1.ir]

- 14. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 15. consilab.de [consilab.de]

The Geochemical Distribution of cis-3-Hexenyl Tiglate in Plant Headspace: A Technical Guide for Researchers

Introduction: The Subtle Aromatics of Plant Communication

In the intricate world of plant-insect and plant-plant interactions, a complex language of volatile organic compounds (VOCs) governs a silent dialogue. Among these, the so-called "Green Leaf Volatiles" (GLVs) represent a crucial vocabulary, often released in response to tissue damage. This technical guide delves into the geochemical distribution of a specific and olfactorily significant GLV ester: cis-3-Hexenyl tiglate. This compound, with its characteristic fresh, green, and subtly fruity-floral aroma, is more than just a pleasant scent; it is a key player in plant defense and communication. Found in the headspace of fragrant flowers like Japanese honeysuckle (Lonicera japonica) and Gardenia, its presence and concentration are dynamically regulated by developmental stages, environmental cues, and biotic stressors.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the biosynthesis of this compound, the analytical methodologies for its detection, its ecological significance, and its journey beyond the plant into the broader environment. By understanding the causality behind its production and the intricacies of its detection, we can unlock new avenues for research in chemical ecology, agriculture, and even pharmacology.

I. The Biochemical Architecture: Biosynthesis of this compound

The production of this compound is a fascinating example of enzymatic precision within the broader oxylipin pathway, a cascade initiated by the peroxidation of polyunsaturated fatty acids.[3][4] The final, crucial step in the formation of this ester is the esterification of cis-3-hexenol, the "leaf alcohol" responsible for the classic "cut grass" scent, with an activated form of tiglic acid, likely tigloyl-CoA.[5] This reaction is catalyzed by a specific class of enzymes known as alcohol acyltransferases (AATs).[5]

AATs are a diverse group of enzymes that facilitate the transfer of an acyl group from a donor molecule, such as acyl-CoA, to an alcohol, resulting in the formation of an ester.[6] The expression and activity of these enzymes are tightly regulated, often influenced by plant hormones like ethylene, particularly during fruit ripening and flower senescence. In the case of this compound, the availability of its precursors, cis-3-hexenol and tiglic acid, is also a critical determining factor in its production.

Caption: Biosynthetic pathway of this compound.

II. Emission Patterns and Ecological Functions

The release of this compound from plants is not a constant phenomenon. Its emission is intricately linked to the plant's developmental stage and its interaction with the surrounding environment.

A. Developmental and Circadian Regulation

Studies on Lonicera japonica have revealed that the emission of this compound is dependent on the flowering stage, with the highest concentrations often observed during full bloom.[5] This suggests a role in attracting pollinators. Furthermore, its release often follows a diurnal rhythm, with higher emissions during the daytime, a pattern governed by the plant's internal circadian clock.[5]

B. Induction by Biotic and Abiotic Stress

As a member of the GLV family, the biosynthesis of this compound precursors is rapidly induced by mechanical damage, such as herbivory.[7][8][9][10] This release serves multiple defensive purposes. The sharp, green scent can act as a repellent to some herbivores while simultaneously attracting natural predators or parasitoids of the attacking insects, a phenomenon known as "indirect defense."[4] Moreover, these airborne signals can be perceived by neighboring plants, priming their own defense systems for a potential upcoming attack.[4] Abiotic stresses such as drought, temperature fluctuations, and high light intensity can also modulate the emission of GLVs, indicating a broader role in the plant's stress response.[11][12]

| Plant Species | Reported Headspace Concentration | Emission Context | Reference |

| Lonicera japonica (Japanese Honeysuckle) | 2.62% to 6.79% of total volatiles | Floral scent, varies with flower development | [5] |

| Gardenia jasminoides | 1.34% of total volatiles | Floral headspace | [2] |

III. Analytical Methodologies for Headspace Analysis

The accurate detection and quantification of this compound in the plant headspace are paramount for understanding its biological roles. Due to its volatile nature and often low concentrations, specialized sampling and analytical techniques are required. The most common approach involves headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).[13]

A. Headspace Sampling Techniques

The choice of headspace sampling technique is critical and depends on the specific research question.

-

Static Headspace (SHS) Sampling: This method involves enclosing the plant material in a sealed container and allowing the volatile compounds to equilibrate in the headspace before a sample is taken.[3] Solid-Phase Microextraction (SPME) is a widely used SHS technique where a coated fiber is exposed to the headspace to adsorb the volatiles.[3] It is a simple, fast, and solvent-free method, but can be influenced by factors like humidity and temperature changes within the enclosed space.[3]

-

Dynamic Headspace Sampling (DHS): In this technique, a continuous stream of purified air is passed over the plant material, and the emitted volatiles are trapped on an adsorbent material.[3] This method allows for the collection of larger sample volumes over longer periods, providing a more accurate representation of the plant's emission profile and minimizing the impact of the sampling procedure on the plant's physiology.[3]

Caption: General workflow for headspace analysis of plant volatiles.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Following collection, the trapped volatiles are introduced into a GC-MS system. The gas chromatograph separates the individual compounds in the complex mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification based on their unique mass spectra. For quantitative analysis, calibration with an authentic standard of this compound is essential.

IV. Geochemical Fate and Environmental Distribution

The journey of this compound does not end at its release from the plant. As a semi-volatile organic compound (SVOC), its fate in the environment is governed by a series of physical and chemical processes.

Once in the atmosphere, this compound is subject to degradation by atmospheric oxidants, primarily hydroxyl radicals (•OH) and ozone (O3). These reactions break down the molecule, influencing local atmospheric chemistry and potentially contributing to the formation of secondary organic aerosols.

The environmental persistence of this compound is considered to be low. It is not expected to be persistent, bioaccumulative, or toxic (PBT) in the environment.[13] Its transport and deposition are influenced by factors such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.[14][15] While highly soluble compounds can migrate with groundwater, less soluble compounds may bind to organic matter in the soil.[14][15] The specific environmental fate of this compound will depend on local conditions, including temperature, humidity, and the presence of other atmospheric constituents.

V. Potential Applications in Drug Development and Biotechnology

The biological activities of GLVs, including this compound and its derivatives, have garnered interest in the field of drug development and biotechnology. Some GLVs have demonstrated antimicrobial properties, inhibiting the growth of certain bacteria and fungi.[4] Their role in modulating plant defense pathways also presents opportunities for developing novel strategies to enhance crop resilience.